4-(1-Chloroethyl)phenylboronic acid
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Overview
Description
“4-(1-Chloroethyl)phenylboronic acid” is a boronic acid derivative . Boronic acids are mild Lewis acids which are generally stable and easy to handle, making them important to organic synthesis .
Synthesis Analysis
The synthesis of “4-(1-Chloroethyl)phenylboronic acid” is a two-step process . First, 4-chloro-aniline reacts with hydrogen chloride, then sodium nitrite in methanol in the condition of water at 0 - 5℃ for 0.5 h. The second step involves a reaction with tetrahydroxydiboron in methanol in the condition of water at 20℃ for 1 h .
Molecular Structure Analysis
The molecular formula of “4-(1-Chloroethyl)phenylboronic acid” is C8H10BClO2 . The InChI code is 1S/C8H10BClO2/c1-6(10)7-2-4-8(5-3-7)9(11)12/h2-6,11-12H,1H3 .
Chemical Reactions Analysis
Boronic acids, including “4-(1-Chloroethyl)phenylboronic acid”, are widely used in Suzuki–Miyaura coupling, a transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is successful due to its mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .
Physical And Chemical Properties Analysis
“4-(1-Chloroethyl)phenylboronic acid” is a solid substance . It should be stored in an inert atmosphere at 2-8°C .
Scientific Research Applications
Suzuki–Miyaura Coupling
The Suzuki–Miyaura (SM) coupling is a powerful transition metal-catalyzed carbon–carbon bond-forming reaction. It allows the connection of chemically diverse fragments under mild conditions. The success of SM coupling lies in the use of organoboron reagents, which are relatively stable, environmentally benign, and readily prepared. These reagents rapidly undergo transmetalation with palladium(II) complexes, facilitating the formation of new C–C bonds .
Boronic Acid-Based Sensing
Boronic acids find increasing utility in various sensing applications. Their interactions with diols and strong Lewis bases (such as fluoride or cyanide anions) make them valuable for detecting analytes. For instance, boronic acids can be used to sense glucose levels due to their reversible binding with glucose molecules .
Catalytic Protodeboronation
Protodeboronation reactions involve the removal of a boron group from a boronic ester. In one interesting application, less nucleophilic boron ate complexes (such as 4-(1-chloroethyl)phenylboronic acid) prevent aryl addition to specific moieties. This strategy has been employed in the synthesis of complex molecules, such as indolizidines .
Safety and Hazards
properties
IUPAC Name |
[4-(1-chloroethyl)phenyl]boronic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BClO2/c1-6(10)7-2-4-8(5-3-7)9(11)12/h2-6,11-12H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LAQJSRJJSVCVFU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)C(C)Cl)(O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BClO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.43 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1-Chloroethyl)phenylboronic acid |
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